molecular formula C11H16ClNO2 B12307037 rac-(2R,3R)-2-(2-methoxyphenyl)pyrrolidin-3-ol hydrochloride, cis

rac-(2R,3R)-2-(2-methoxyphenyl)pyrrolidin-3-ol hydrochloride, cis

Cat. No.: B12307037
M. Wt: 229.70 g/mol
InChI Key: KVYIQRHZOPHFEI-UHFFFAOYSA-N
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Description

rac-(2R,3R)-2-(2-methoxyphenyl)pyrrolidin-3-ol hydrochloride, cis: is a chiral compound with significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its pyrrolidine ring, which is substituted with a methoxyphenyl group and a hydroxyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,3R)-2-(2-methoxyphenyl)pyrrolidin-3-ol hydrochloride, cis typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Methoxyphenyl Group: This step often involves a substitution reaction where a methoxyphenyl group is introduced to the pyrrolidine ring.

    Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,3R)-2-(2-methoxyphenyl)pyrrolidin-3-ol hydrochloride, cis can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the methoxyphenyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of deoxygenated or modified aromatic compounds.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

rac-(2R,3R)-2-(2-methoxyphenyl)pyrrolidin-3-ol hydrochloride, cis has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of rac-(2R,3R)-2-(2-methoxyphenyl)pyrrolidin-3-ol hydrochloride, cis involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group and the hydroxyl group play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    rac-(2R,3R)-2-(2-hydroxyphenyl)pyrrolidin-3-ol hydrochloride, cis: Similar structure but with a hydroxyl group instead of a methoxy group.

    rac-(2R,3R)-2-(2-chlorophenyl)pyrrolidin-3-ol hydrochloride, cis: Similar structure but with a chlorine atom instead of a methoxy group.

Uniqueness

rac-(2R,3R)-2-(2-methoxyphenyl)pyrrolidin-3-ol hydrochloride, cis is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This compound’s specific configuration and functional groups make it a valuable molecule for various research and industrial applications.

Properties

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70 g/mol

IUPAC Name

2-(2-methoxyphenyl)pyrrolidin-3-ol;hydrochloride

InChI

InChI=1S/C11H15NO2.ClH/c1-14-10-5-3-2-4-8(10)11-9(13)6-7-12-11;/h2-5,9,11-13H,6-7H2,1H3;1H

InChI Key

KVYIQRHZOPHFEI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2C(CCN2)O.Cl

Origin of Product

United States

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